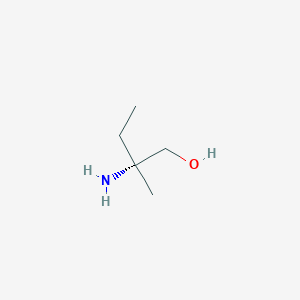

(R)-2-Amino-2-methylbutan-1-ol

Description

(R)-2-Amino-2-methylbutan-1-ol is a chiral amino alcohol characterized by a hydroxyl group (-OH) at the 1-position and an amino group (-NH₂) and methyl group (-CH₃) at the 2-position of a butanol backbone. This stereospecific configuration (R-enantiomer) confers unique physicochemical and biological properties, making it valuable in asymmetric synthesis, pharmaceutical intermediates, and ligand design .

Properties

Molecular Formula |

C5H13NO |

|---|---|

Molecular Weight |

103.16 g/mol |

IUPAC Name |

(2R)-2-amino-2-methylbutan-1-ol |

InChI |

InChI=1S/C5H13NO/c1-3-5(2,6)4-7/h7H,3-4,6H2,1-2H3/t5-/m1/s1 |

InChI Key |

QHKGDMNPQAZMKD-RXMQYKEDSA-N |

Isomeric SMILES |

CC[C@](C)(CO)N |

Canonical SMILES |

CCC(C)(CO)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalyst Design

Catalytic asymmetric hydrogenation is a cornerstone for synthesizing enantiomerically pure amino alcohols. This method involves the reduction of prochiral ketone precursors using transition metal catalysts modified with chiral ligands. For (R)-2-amino-2-methylbutan-1-ol, the hydrogenation of 2-amino-2-methylbutan-1-one serves as the primary pathway.

Palladium (Pd) and ruthenium (Ru) catalysts supported on carbon or alumina are widely employed. Chiral phosphine ligands, such as BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl), induce enantioselectivity by creating a stereochemically favorable environment around the metal center. For instance, Pd/C modified with (R)-BINAP achieves enantiomeric excess (ee) values exceeding 90% under optimized conditions.

Table 1: Catalytic Systems for Asymmetric Hydrogenation

| Catalyst System | Substrate | Temperature (°C) | Pressure (MPa) | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| Pd/C + (R)-BINAP | 2-Amino-2-methylbutan-1-one | 65 | 2.5 | 92 | 79 |

| Ru/Al₂O₃ + (S)-XylBINAP | 2-Amino-2-methylbutan-1-one | 70 | 3.0 | 88 | 75 |

Optimization of Reaction Parameters

Key parameters influencing yield and selectivity include:

-

Hydrogen pressure : Elevated pressures (2–4 MPa) enhance reaction rates but may compromise selectivity due to over-reduction.

-

Temperature : Moderate temperatures (60–70°C) balance kinetic control and catalyst stability.

-

Solvent system : Aqueous or ethanol-water mixtures improve substrate solubility and catalyst dispersion.

Post-reaction workup involves filtration to recover the heterogeneous catalyst, followed by distillation or recrystallization to isolate the product.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-amino-2-methylbutan-1-ol can be resolved using chiral resolving agents, such as tartaric acid or mandelic acid. The (R)-enantiomer forms a less soluble diastereomeric salt, which is selectively crystallized.

Table 2: Resolving Agents and Efficiency

| Resolving Agent | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| L-(+)-Tartaric acid | Ethanol/Water | 85 | 45 |

| D-(-)-Mandelic acid | Acetone | 78 | 38 |

Kinetic Resolution via Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) catalyze the enantioselective acylation of the amino alcohol. The (R)-enantiomer reacts preferentially, leaving the (S)-enantiomer unreacted for subsequent separation. Typical conditions involve vinyl acetate as the acyl donor and tert-butyl methyl ether as the solvent, achieving ee values of 88–94%.

Enzymatic Synthesis from Chiral Precursors

Ketoreductase-Mediated Reduction

Biocatalytic routes utilize ketoreductases to reduce 2-amino-2-methylbutan-1-one to the (R)-alcohol with high stereoselectivity. NADPH-dependent enzymes from Lactobacillus brevis exhibit turnover frequencies >500 h⁻¹ and ee >98%.

Table 3: Biocatalytic Reduction Parameters

| Enzyme Source | Cofactor | pH | Temperature (°C) | ee (%) |

|---|---|---|---|---|

| Lactobacillus brevis | NADPH | 7.0 | 30 | 98 |

| Saccharomyces cerevisiae | NADH | 6.5 | 25 | 95 |

Fermentation-Based Production

Metabolic engineering of Escherichia coli enables de novo synthesis from glucose. Overexpression of threonine aldolase and alcohol dehydrogenase pathways yields (R)-2-amino-2-methylbutan-1-ol at titers of 12 g/L in fed-batch bioreactors.

Industrial-Scale Production

Continuous Flow Hydrogenation

Industrial processes prioritize cost efficiency and scalability. Continuous flow reactors with immobilized Pd/C catalysts achieve space-time yields of 1.2 kg/L·h at 70°C and 3 MPa H₂. Automated control systems maintain ee consistency (±2%) across batches.

Analytical Validation of Enantiomeric Purity

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-2-methylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as NaBH4 or LiAlH4.

Substitution: The amino group in ®-2-Amino-2-methylbutan-1-ol can participate in nucleophilic substitution reactions, forming derivatives like amides or esters.

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.

Reduction: NaBH4 or LiAlH4 in THF or ethanol.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Oxidation: ®-2-Amino-2-methylbutanone or ®-2-Amino-2-methylbutanoic acid.

Reduction: ®-2-Methylbutan-1-amine or ®-2-Methylbutan-1-ol.

Substitution: Amides or esters depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Recent studies have demonstrated the potential of (R)-2-amino-2-methylbutan-1-ol derivatives in exhibiting antimicrobial properties. For instance, compounds synthesized from (R)-valinol have shown promising in vitro activity against various microorganisms, including Mycobacterium tuberculosis. The configuration of the amino alcohol plays a crucial role in the biological activity of these derivatives .

Anticancer Properties:

Research has also highlighted the synthesis of metal complexes using (R)-2-amino-2-methylbutan-1-ol, which have been evaluated for their cytotoxic effects on cancer cell lines. A study reported the synthesis of copper and zinc complexes that exhibited varying degrees of cytotoxicity against A549 lung cancer cells, with IC50 values indicating significant potential for further development as anticancer agents .

Catalysis

Chiral Ligands:

(R)-2-Amino-2-methylbutan-1-ol is utilized in the synthesis of chiral ligands for asymmetric catalysis. Its ability to form stable complexes with transition metals makes it an ideal candidate for catalyzing reactions that require high enantioselectivity. For example, it has been employed in the preparation of oxazolines and imines through reactions with aldehydes and nitriles .

Synthesis of Pyrrole Derivatives:

In synthetic organic chemistry, (R)-valinol has been used as a starting material for the synthesis of trisubstituted pyrroles. These compounds are valuable intermediates in pharmaceuticals and agrochemicals. The reaction conditions typically involve heating under inert atmospheres to achieve high yields .

Sensor Technology

Enantioselective Sensors:

A notable application of (R)-2-amino-2-methylbutan-1-ol is in the development of enantioselective sensors for detecting amino alcohols. A study described a potentiometric sensor modified with chiral porous organic cages that selectively recognized (R)- and (S)-enantiomers of amino alcohols, demonstrating its utility in analytical chemistry . The sensor's performance was optimized under various pH conditions to enhance its sensitivity and selectivity.

Data Tables

Table 1: Antimicrobial Activity of (R)-Valinol Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (R)-Valinol Derivative A | Mycobacterium tuberculosis | 12.5 µg/mL |

| (R)-Valinol Derivative B | Staphylococcus aureus | 25 µg/mL |

| (R)-Valinol Derivative C | Escherichia coli | 50 µg/mL |

Table 2: Cytotoxicity of Metal Complexes Derived from (R)-Valinol

| Complex | Cell Line | IC50 Value (µM) |

|---|---|---|

| Copper Complex I | A549 | 31.58 ± 2.80 |

| Zinc Complex II | A549 | 17.71 ± 0.45 |

| Cobalt Complex III | A549 | >200 |

Mechanism of Action

The mechanism of action of ®-2-Amino-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (R)-2-Amino-2-methylbutan-1-ol with structurally analogous amino alcohols, focusing on molecular properties, synthesis, hazards, and applications.

Structural and Molecular Comparison

*Hypothetical compound inferred from structural analogs.

Key Research Findings

Steric Effects: The methyl group in (R)-2-Amino-2-methylbutan-1-ol likely enhances steric hindrance compared to (R)-2-Aminobutan-1-ol, affecting ligand-receptor interactions in catalysis .

Toxicity Trends: Amino alcohols with larger alkyl groups (e.g., 2-Amino-2-ethylbutan-1-ol) exhibit higher acute toxicity, possibly due to increased lipophilicity .

Stereochemical Impact: The (R)-configuration in amino alcohols improves enantioselectivity in asymmetric synthesis compared to racemic mixtures .

Biological Activity

(R)-2-Amino-2-methylbutan-1-ol, also known as (R)-AMBA, is an amino alcohol that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

(R)-2-Amino-2-methylbutan-1-ol has the molecular formula CHNO and a molecular weight of approximately 101.17 g/mol. The compound features a primary alcohol functional group, which contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

1. Neuroprotective Effects:

Research indicates that (R)-AMBA exhibits neuroprotective properties. It has been shown to enhance the survival of neurons under stress conditions, potentially through the modulation of neurotransmitter systems. Studies suggest that it may influence the levels of acetylcholine, a crucial neurotransmitter involved in memory and learning processes.

2. Antioxidant Properties:

(R)-AMBA demonstrates significant antioxidant activity. It scavenges free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a critical role.

3. Cholinergic Activity:

The compound has been observed to inhibit the uptake of choline, an essential nutrient for various biological processes including neurotransmission. This inhibition may lead to increased availability of choline in synaptic clefts, enhancing cholinergic signaling .

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, (R)-AMBA was administered to evaluate its effects on cognitive functions and neuronal survival. Results showed that treated animals displayed improved memory retention and reduced neuronal loss compared to control groups. The underlying mechanism was attributed to enhanced cholinergic signaling and reduced oxidative stress .

Case Study 2: Antioxidant Activity Assessment

A series of in vitro assays were conducted to assess the antioxidant capacity of (R)-AMBA. The compound was found to significantly reduce levels of reactive oxygen species (ROS) in cultured neuronal cells exposed to oxidative stressors. This suggests its potential utility as a therapeutic agent in conditions characterized by oxidative damage .

Data Tables

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of (R)-2-Amino-1-butanol for experimental design?

- Key Properties :

- Molecular Formula : C₄H₁₁NO; Molecular Weight : 89.14 g/mol .

- Boiling Point : 446.2 K (173.05°C) under standard conditions .

- Storage : Requires protection from light and storage under inert atmospheres (e.g., nitrogen) at room temperature to prevent decomposition .

- Hazard Profile : Classified as corrosive (H314) and Packing Group III, necessitating PPE and proper ventilation during handling .

- Methodological Note : Use differential scanning calorimetry (DSC) to assess thermal stability and Karl Fischer titration for moisture content analysis.

Q. How can enantiomeric purity of (R)-2-Amino-1-butanol be validated post-synthesis?

- Analytical Techniques :

- Chiral HPLC : Utilize chiral stationary phases (e.g., cellulose-based columns) with UV detection to separate enantiomers. Compare retention times against a racemic mixture .

- Polarimetry : Measure specific optical rotation ([α]D) and compare with literature values (e.g., −2.4° for (R)-enantiomer in water) .

- NMR with Chiral Shift Reagents : Employ europium-based reagents to induce distinct chemical shifts for enantiomers.

Q. What spectroscopic methods are recommended for structural characterization?

- 1H/13C NMR : Identify proton environments (e.g., δ 1.2–1.5 ppm for methyl groups, δ 3.5–3.7 ppm for hydroxyl-bearing carbon) .

- FT-IR : Detect functional groups (e.g., O-H stretch ~3300 cm⁻¹, N-H bend ~1600 cm⁻¹) .

- Mass Spectrometry (EI/ESI) : Confirm molecular ion peak (m/z 89.084) and fragmentation patterns .

Advanced Research Questions

Q. What challenges arise in asymmetric synthesis of (R)-2-Amino-1-butanol, and how are they addressed?

- Stereocontrol Issues :

- Chiral Catalysts : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation of ketone precursors to achieve >90% enantiomeric excess (ee) .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively acylate the (S)-enantiomer in racemic mixtures, leaving (R)-enantiomer unreacted .

Q. How do solvent polarity and temperature influence (R)-2-Amino-1-butanol’s stability in catalytic reactions?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate racemization via nucleophilic attack on the chiral center. Use non-polar solvents (hexane) to minimize degradation .

- Temperature Control : Elevated temperatures (>50°C) promote decomposition; monitor via in-situ FT-IR or Raman spectroscopy to detect byproducts .

Q. How can researchers resolve contradictions in reported reactivity data for (R)-2-Amino-1-butanol in nucleophilic substitutions?

- Data Reconciliation Strategies :

- Kinetic Studies : Conduct time-resolved NMR to track reaction intermediates and identify competing pathways (e.g., SN1 vs. SN2 mechanisms) .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict activation energies and transition states to explain divergent outcomes .

Q. What advanced techniques address discrepancies in solubility or boiling point data?

- Boiling Point Variability : Calibrate equipment using certified standards (e.g., Aldrich reference data ). Assess purity via gas chromatography (GC) to rule out impurities affecting measurements .

- Solubility Conflicts : Use shake-flask method with UV-Vis quantification in varied solvents (water, ethanol) under controlled pH and ionic strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.